N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of ethoxybenzaldehyde with methylphenylamine, followed by cyclization and subsequent functional group modifications to introduce the tetrahydropyrimidine ring and carboxamide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can reduce the oxo group to a hydroxyl group.
Substitution: This can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-4-methylphenylacetamide
- N-(2-ethoxyphenyl)-4-methylphenylsulfonamide
Uniqueness
Compared to similar compounds, N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a unique tetrahydropyrimidine ring structure, which may confer distinct chemical and biological properties
Biological Activity
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.
Chemical Profile
- IUPAC Name : this compound
- CAS Number : 333767-20-7
- Molecular Formula : C21H23N3O3
- Molar Mass : 365.42562 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with substituted anilines. Various methods have been documented for the synthesis of tetrahydropyrimidine derivatives, often focusing on optimizing yield and purity.
Antiviral Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their activity against HIV integrase. A study reported that certain derivatives inhibited strand transfer reactions in vitro with IC50 values as low as 0.65 µM . However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays below cytotoxic concentrations.
Anticancer Activity
Tetrahydropyrimidine derivatives have also shown promise in anticancer research. One study highlighted that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cell lines . While specific data on the ethoxy-substituted derivative is limited, the structural similarity suggests potential for similar biological effects.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidine compounds is often influenced by their structural features. Modifications at the phenyl rings and the carboxamide group can enhance or diminish their activity. For example:
Compound | Modification | IC50 (µM) | Activity |
---|---|---|---|
13e | N-(4-fluorophenyl) | 0.65 | HIV Integrase Inhibition |
13b | 4-(3-nitrophenyl) | Not specified | Anticancer Activity |
Case Study 1: HIV Integrase Inhibition
In a study focused on HIV integrase inhibitors, various tetrahydropyrimidine derivatives were synthesized and tested. The most active compound exhibited an IC50 value of 0.65 µM against the integrase strand transfer reaction, indicating significant potential for further development as antiviral agents .
Case Study 2: Anticancer Properties
Another investigation into pyrimidine nucleosides revealed that certain modifications led to substantial inhibition of cancer cell proliferation and migration. These findings suggest that similar modifications in this compound could yield promising anticancer agents .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-27-17-8-6-5-7-16(17)23-20(25)18-14(3)22-21(26)24-19(18)15-11-9-13(2)10-12-15/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSNXWURNHGBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.